2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid
Overview
Description
“2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid” is a chemical compound with the CAS number 160694-91-7 . It is also known by its IUPAC name, 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C15H13NO4 . The InChI code is 1S/C15H13NO4/c17-13-9-5-1-2-6-10(9)14(18)16(13)12-8-4-3-7-11(12)15(19)20/h1-4,7-10H,5-6H2,(H,19,20) .Scientific Research Applications
Pharmaceutical Synthesis
This compound, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, has gained significant attention for its potential use in pharmaceutical synthesis . The structure-activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
Herbicides
N-isoindoline-1,3-dione heterocycles, which this compound is a part of, have been explored for their potential use as herbicides . Their unique chemical structure and reactivity make them suitable for this application.
Colorants and Dyes
These compounds have also found applications in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups contribute to their color properties.
Polymer Additives
The compound is being studied for its potential use as an additive in polymer synthesis . The presence of the isoindoline nucleus and carbonyl groups could enhance the properties of the resulting polymers.
Organic Synthesis
The compound is used in organic synthesis due to its diverse chemical reactivity . It can participate in various reactions, contributing to the synthesis of complex organic molecules.
Photochromic Materials
N-isoindoline-1,3-dione heterocycles have been used in the development of photochromic materials . These materials change color in response to light, and this compound could enhance these properties.
properties
IUPAC Name |
2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-13-9-5-1-2-6-10(9)14(18)16(13)12-8-4-3-7-11(12)15(19)20/h1-4,7-10H,5-6H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZTXPDVLZQZLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386316 | |
Record name | 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid | |
CAS RN |
5660-41-3 | |
Record name | 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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